molecular formula C17H28ClNO4 B4410173 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride

4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride

Cat. No. B4410173
M. Wt: 345.9 g/mol
InChI Key: WQYBXQYGHICLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as SR-57227A, is a selective 5-HT3 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields. In

Mechanism of Action

4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride acts as a selective agonist for the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems. Activation of the 5-HT3 receptor leads to the influx of sodium and calcium ions into the cell, which results in the depolarization of the cell membrane and the generation of an action potential. This ultimately leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, pain, and other physiological processes.
Biochemical and Physiological Effects:
The activation of the 5-HT3 receptor by this compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood, pain, and other physiological processes. It has also been shown to decrease the release of substance P, a neuropeptide that is involved in the transmission of pain signals. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its selectivity for the 5-HT3 receptor. This allows for more specific and targeted studies of the effects of 5-HT3 receptor activation. However, one limitation is that this compound is not widely available and can be expensive to synthesize. In addition, its effects may vary depending on the specific experimental conditions and the cell or tissue type being studied.

Future Directions

There are several potential future directions for the study of 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride. One area of interest is its potential use in the treatment of anxiety and depression. Further studies could explore the specific mechanisms by which this compound affects mood and behavior. Another area of interest is its potential use in the treatment of pain. Future studies could explore the effects of this compound on different types of pain and the specific mechanisms by which it reduces pain. Finally, further studies could explore the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory conditions.

Scientific Research Applications

4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting caused by chemotherapy and other medical conditions. It has also been studied for its potential use in treating anxiety and depression. In addition, this compound has been shown to have analgesic effects, making it a potential treatment for pain.

properties

IUPAC Name

4-[2-[2-(3-propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4.ClH/c1-2-9-21-16-4-3-5-17(15-16)22-14-13-20-12-8-18-6-10-19-11-7-18;/h3-5,15H,2,6-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYBXQYGHICLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCOCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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